Mersalyl acid
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Mersalyl undergoes various chemical reactions, including:
Oxidation and Reduction: The mercury center in mersalyl can participate in redox reactions, altering its oxidation state.
Substitution: Mersalyl can undergo substitution reactions where the mercury atom is replaced by other groups.
Complex Formation: Mersalyl can form complexes with thiol-containing compounds, which is significant in its biological activity.
Common reagents used in these reactions include mercuric acetate for synthesis and thiol-containing compounds for complex formation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mersalyl has been used in various scientific research applications, including:
Chemistry: As a reagent for studying mercury’s interactions with organic molecules.
Biology: In studies involving enzyme inhibition and reactivation, particularly with thiol-containing enzymes.
Industry: Limited industrial applications due to its toxicity and the availability of safer compounds.
Mechanism of Action
Mersalyl acts as a diuretic by increasing the excretion of sodium and chloride in the renal tubules, leading to increased water excretion . The high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for its activity. This binding can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism . Mersalyl also inhibits aquaporins, halting water flow across cell membranes, and inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression .
Comparison with Similar Compounds
Mersalyl is compared with other organomercury compounds such as thiomersal and nitromersol, which are used as antiseptics and antifungal agents . Unlike these compounds, mersalyl’s primary use was as a diuretic. Its uniqueness lies in its specific application in diuretic therapy and its mechanism of action involving thiol group interactions .
Similar compounds include:
Thiomersal: An organomercury antiseptic and antifungal agent.
Nitromersol: Another organomercury antiseptic and antifungal agent.
Mersalyl’s use has declined due to the development of safer, non-mercury-containing diuretics, but it remains a compound of interest in scientific research due to its unique chemical properties and biological interactions .
Properties
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOGPZRDRUOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18HgNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334269 | |
Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Mersalyl acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15431 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
partially miscible in water | |
Record name | Mersalyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. | |
Record name | Mersalyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
486-67-9, 879642-25-8, 492-18-2 | |
Record name | Mersalyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mersalyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mersalyl acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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